REACTION_SMILES
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[CH3:47][OH:48].[Cl:39][CH2:40][Cl:41].[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([C:17]#[N:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1.[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[OH2:38].[c:19]1([P:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[NH2:1][CH2:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([C:17]#[N:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1-c1ccc(CN=[N+]=[N-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ccccc1-c1ccc(CN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |